molecular formula C13H14N2O4 B060712 Tert-butyl 5-nitro-1H-indole-1-carboxylate CAS No. 166104-19-4

Tert-butyl 5-nitro-1H-indole-1-carboxylate

Cat. No. B060712
CAS RN: 166104-19-4
M. Wt: 262.26 g/mol
InChI Key: GSHXPDVMVVLYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-nitro-1H-indole-1-carboxylate is a chemical compound with the molecular formula C13H14N2O4 . It is used in research and has a molecular weight of 262.26 .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5-nitro-1H-indole-1-carboxylate consists of 19 heavy atoms, including 9 aromatic heavy atoms . The fraction of sp3 hybridized carbons (Csp3) is 0.31 .


Physical And Chemical Properties Analysis

Tert-butyl 5-nitro-1H-indole-1-carboxylate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 395.3±34.0 °C at 760 mmHg . The melting point is 115°C . The compound is soluble, with a solubility of 0.476 mg/ml .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and are important types of molecules and natural products .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their potential therapeutic effects .

Antimicrobial Applications

Indole derivatives also show potential in combating microbes . Their antimicrobial properties make them useful in the development of new drugs and treatments .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, highlighting the versatility of these compounds .

Synthesis of Biologically Active Natural Products

“Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Anti-HIV-1 Applications

Some novel indolyl derivatives have been reported and their molecular docking studies as an anti-HIV-1 have been performed . This suggests that “Tert-butyl 5-nitro-1H-indole-1-carboxylate” and other similar compounds could potentially have applications in HIV treatment .

Safety And Hazards

The safety information for Tert-butyl 5-nitro-1H-indole-1-carboxylate indicates that it has hazard statements H302, H315, H319, H332, and H335 . The signal word for this compound is "Warning" .

properties

IUPAC Name

tert-butyl 5-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-7-6-9-8-10(15(17)18)4-5-11(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHXPDVMVVLYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470521
Record name TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-nitro-1H-indole-1-carboxylate

CAS RN

166104-19-4
Record name TERT-BUTYL 5-NITRO-1H-INDOLE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 5-nitro-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 5-nitro-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 5-nitro-1H-indole-1-carboxylate
Reactant of Route 4
Tert-butyl 5-nitro-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 5-nitro-1H-indole-1-carboxylate
Reactant of Route 6
Tert-butyl 5-nitro-1H-indole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.